Diethyl 1,3,5-benzenetricarboxylate
Overview
Description
Diethyl 1,3,5-benzenetricarboxylate is a chemical compound that demonstrates solubility in organic solvents and has garnered attention for its roles in both organic synthesis and laboratory applications . It serves as a reagent in the synthesis of diverse organic compounds, including amino acids, peptides, and biologically active substances .
Synthesis Analysis
Diethyl 1,3,5-benzenetricarboxylate serves as a reagent in the synthesis of diverse organic compounds . It plays a role in the synthesis of various polymer and copolymer materials . An iron-based metal–organic framework [Fe (BTC) (BTC: 1,3,5-benzenetricarboxylate)] has been shown to be an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) .Molecular Structure Analysis
The molecular formula of Diethyl 1,3,5-benzenetricarboxylate is C13H14O6 . It has a molecular weight of 266.25 . The linear formula is HO2CC6H3(CO2C2H5)2 .Chemical Reactions Analysis
Diethyl 1,3,5-benzenetricarboxylate serves as a reagent in the synthesis of diverse organic compounds . It plays a role in the synthesis of various polymer and copolymer materials . An iron-based metal–organic framework [Fe (BTC) (BTC: 1,3,5-benzenetricarboxylate)] has been shown to be an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) .Physical And Chemical Properties Analysis
Diethyl 1,3,5-benzenetricarboxylate is a solid with a melting point of 152-154 °C (lit.) . It demonstrates solubility in organic solvents .Scientific Research Applications
Catalyst-Free Transformations in Water
- Diethyl 1,3,5-benzenetricarboxylate undergoes unusual transformations in water without any catalysts, yielding triethyl 1,3,5-benzenetricarboxylate in good yield. This process involves deethoxycarbonylation and is considered efficient and practical for forming ethyl polyfluorobenzoylacetates from diethyl polyfluorobenzoylmalonates (Bazhin et al., 2012).
Synthesis of New Dendrimers
- Diethyl 1,3,5-benzenetricarboxylate is used in the efficient synthesis of new dendrimeric polyesters, which have potential applications in drug delivery. These dendrimers consist of 1,3,5-benzenetricarboxylic acid building blocks and possess functional groups that are useful in medical applications (Salamończyk, 2011).
Photodimerization Reactions
- In methanol solution, diethyl 1,2-benzoxaphosphorine-3-carboxylates undergo regio- and stereoselective [2+2] photodimerization, yielding specific dimeric compounds. This process is significant in understanding the stereogenic properties of these compounds (Nikolova et al., 2002).
Photovoltaic Applications
- 1,3,5-Benzenetricarboxylic acid, a derivative of Diethyl 1,3,5-benzenetricarboxylate, is used as a chelate agent in the synthesis of NiTiO3 nanoparticles. This study highlights its role in influencing the morphology and particle size of NiTiO3, which has significant implications for photovoltaic applications (Sobhani-Nasab et al., 2015).
Supramolecular Microtubes Formation
- Diethyl 1,3,5-benzenetricarboxylate is instrumental in forming supramolecular microtubes. These microtubes are created through self-assembly upon heating from aqueous solutions and have potential applications in nanotechnology and materials science (Frank et al., 2020).
Electrochemical Characterization
- The compound is also used in the synthesis and electrochemical characterization of novel polymers. These polymers have potential applications in advanced electronic and structural materials due to their predictable properties (Kurtay et al., 2020).
Future Directions
Diethyl 1,3,5-benzenetricarboxylate has garnered attention for its roles in both organic synthesis and laboratory applications . It serves as a reagent in the synthesis of diverse organic compounds, including amino acids, peptides, and biologically active substances . Additionally, it plays a role in the synthesis of various polymer and copolymer materials . This suggests potential future applications in the field of organic synthesis and materials science.
properties
IUPAC Name |
3,5-bis(ethoxycarbonyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-3-18-12(16)9-5-8(11(14)15)6-10(7-9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVXMTRMXPWCCV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626639 | |
Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(ethoxycarbonyl)benzoate | |
CAS RN |
4105-93-5 | |
Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.